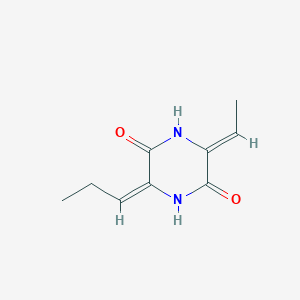
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylidene and propylidene groups with a piperazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
科学的研究の応用
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can be compared with other similar compounds, such as:
2,5-Piperazinedione,3-methylidene-6-propylidene: Similar structure but with a methylidene group instead of an ethylidene group.
2,5-Piperazinedione,3-ethylidene-6-butylidene: Similar structure but with a butylidene group instead of a propylidene group.
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) lies in its specific combination of ethylidene and propylidene groups, which may confer distinct reactivity and functionality.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3Z,6E)-3-ethylidene-6-propylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-7-9(13)10-6(4-2)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)/b6-4-,7-5+ |
InChIキー |
IDKCJUWXNUFKNA-XGXWUAJZSA-N |
異性体SMILES |
CC/C=C/1\C(=O)N/C(=C\C)/C(=O)N1 |
正規SMILES |
CCC=C1C(=O)NC(=CC)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


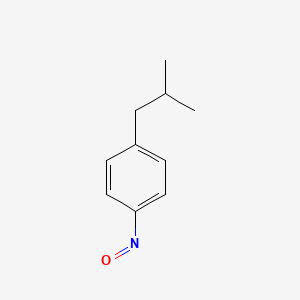
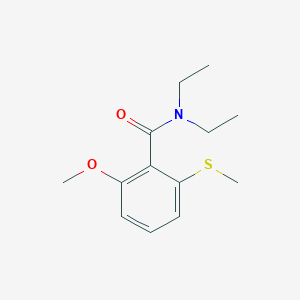
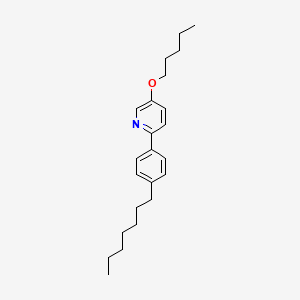
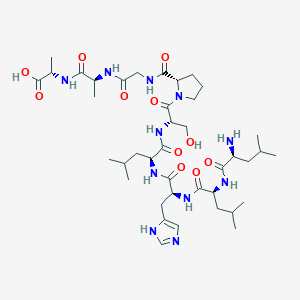
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
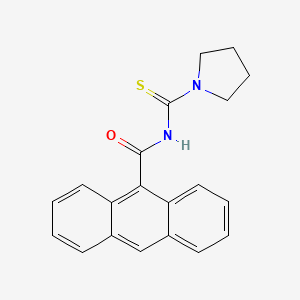
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
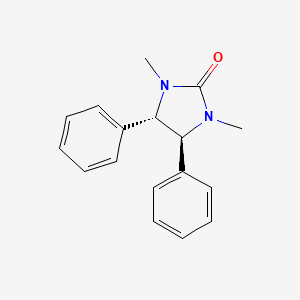
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
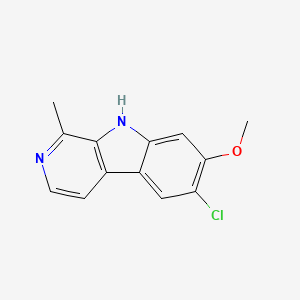
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

